molecular formula C13H15NO5S B15106307 6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one

6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one

Cat. No.: B15106307
M. Wt: 297.33 g/mol
InChI Key: JRLVTKDNYREPQT-UHFFFAOYSA-N
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Description

6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one typically involves the reaction of chromen-2-one derivatives with sulfonyl chlorides and amines. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one can be compared with other similar compounds such as:

    Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.

    Indole derivatives: Exhibiting diverse biological activities including antiviral, anti-inflammatory, and anticancer effects.

    Benzofuran derivatives: Studied for their potential therapeutic applications in various diseases.

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-oxochromene-6-sulfonamide

InChI

InChI=1S/C13H15NO5S/c1-2-10(8-15)14-20(17,18)11-4-5-12-9(7-11)3-6-13(16)19-12/h3-7,10,14-15H,2,8H2,1H3

InChI Key

JRLVTKDNYREPQT-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2

Origin of Product

United States

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